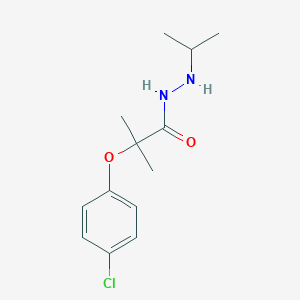

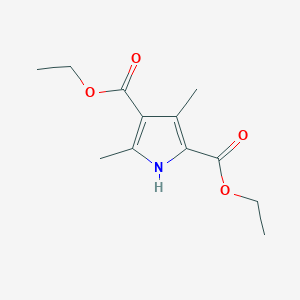

![molecular formula C11H7NO2 B512137 2H,3H-萘并[2,3-d][1,3]恶唑-2-酮 CAS No. 115164-17-5](/img/structure/B512137.png)

2H,3H-萘并[2,3-d][1,3]恶唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

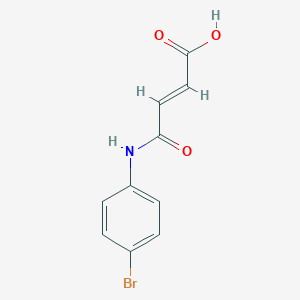

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is a heterocyclic compound with a naphthalene ring and a five-membered oxazole ring . It is also known as naphthoxazole or oxazonaphthene.

Synthesis Analysis

The synthesis of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2-naphthol with ethyl chloroformate and ammonium carbonate in the presence of triethylamine as a base. Another method involves multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst, SiO2.HClO4, and ethanol as the solvent .Molecular Structure Analysis

The molecular formula of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is C11H7NO2 . It has a molar mass of 185.18 g/mol . The structure includes a naphthalene ring and a five-membered oxazole ring .Chemical Reactions Analysis

The compound has a moderate reactivity toward electrophilic and nucleophilic reagents due to the presence of the oxazole ring. It can participate in various chemical reactions, including those involving diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .科学研究应用

Organic Synthesis and Multicomponent Reactions

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one (2-naphthol) serves as an essential starting material in organic synthesis. Its electron-rich aromatic framework contains multiple reactive sites, making it suitable for various transformations. Researchers have extensively utilized multicomponent reactions involving 2-naphthol to construct diverse N/O-containing heterocyclic frameworks . These reactions allow for rapid and efficient synthesis of biologically relevant compounds.

One-Pot Synthesis of 3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones

A novel protocol involves the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50 °C. This process yields 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones, which may have interesting properties .

作用机制

Target of Action

Similar compounds such as benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The compound features a five-membered oxazole ring fused between positions 2 and 3 of a naphthalene core, a bicyclic aromatic hydrocarbon. This structure likely contributes to its biological activity. The presence of two hydrogens at positions 2 and 3 suggests that the compound may exist in a tautomeric form, where the hydrogen can switch positions between the nitrogen and oxygen in the oxazole ring.

Biochemical Pathways

Benzoxazole derivatives, which share structural similarities with this compound, have been reported to exhibit a broad range of pharmacological activities, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

Result of Action

Similar compounds such as benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

属性

IUPAC Name |

3H-benzo[f][1,3]benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUCEMZGKRKKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

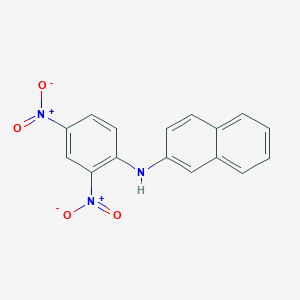

![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)

![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)

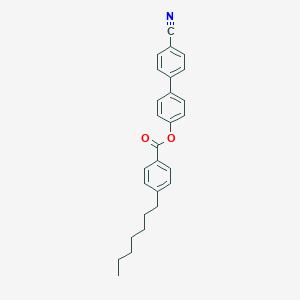

![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)

![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)

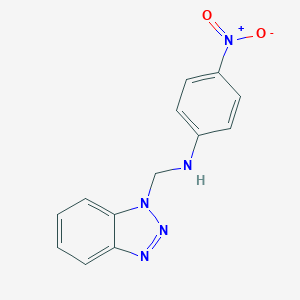

![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B512152.png)